2-Hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carboxylic acid
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Overview
Description
2-Hydroxy-3,5-dinitrobenzoic acid and pyridine-4-carboxylic acid are two distinct compounds with unique chemical properties and applications.
Preparation Methods
2-Hydroxy-3,5-dinitrobenzoic acid: can be synthesized by the nitration of salicylic acid . The reaction involves the use of nitric acid and sulfuric acid as nitrating agents. The nitration can also start with 3-nitrobenzoic acid, leading to high yields .
Pyridine-4-carboxylic acid: can be prepared through various methods, including the oxidation of 4-methylpyridine or the hydrolysis of 4-cyanopyridine . Industrial production often involves catalytic processes to ensure high efficiency and yield.
Chemical Reactions Analysis
2-Hydroxy-3,5-dinitrobenzoic acid: undergoes several types of chemical reactions:
Reduction: It can be reduced to form 3-amino-5-nitrosalicylic acid.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Pyridine-4-carboxylic acid: also participates in various reactions:
Oxidation: It can be oxidized to form pyridine-4-carboxylic acid derivatives.
Substitution: The carboxyl group can be substituted with other functional groups, leading to the formation of various derivatives.
Scientific Research Applications
2-Hydroxy-3,5-dinitrobenzoic acid: is widely used in biochemical assays to detect reducing sugars . It is also used in the assay of alpha-amylase and in the quantification of carbohydrate levels in biological samples .
Pyridine-4-carboxylic acid: has applications in the synthesis of pharmaceuticals, agrochemicals, and coordination compounds . It serves as a building block for the synthesis of various bioactive molecules and metal-organic frameworks.
Mechanism of Action
2-Hydroxy-3,5-dinitrobenzoic acid: reacts with reducing sugars to form 3-amino-5-nitrosalicylic acid, which strongly absorbs light at 540 nm . This reaction is utilized in colorimetric assays to quantify reducing sugars.
Pyridine-4-carboxylic acid: acts as a ligand in coordination chemistry, forming complexes with metal ions . These complexes exhibit unique properties and are used in various catalytic and material science applications.
Comparison with Similar Compounds
2-Hydroxy-3,5-dinitrobenzoic acid: is similar to other nitrobenzoic acids, such as 3,5-dinitrobenzoic acid and 2-chloro-3,5-dinitrobenzoic acid . its ability to react with reducing sugars makes it unique.
Pyridine-4-carboxylic acid: is one of the three isomers of pyridinecarboxylic acid, the others being picolinic acid (2-pyridinecarboxylic acid) and nicotinic acid (3-pyridinecarboxylic acid) . Its unique position of the carboxyl group at the 4th position distinguishes it from the other isomers.
Properties
CAS No. |
646534-75-0 |
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Molecular Formula |
C13H9N3O9 |
Molecular Weight |
351.22 g/mol |
IUPAC Name |
2-hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H4N2O7.C6H5NO2/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16;8-6(9)5-1-3-7-4-2-5/h1-2,10H,(H,11,12);1-4H,(H,8,9) |
InChI Key |
DVSFIUWIFSFOEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)O.C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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